molecular formula C18H19N3O4 B2943327 methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate CAS No. 1251604-49-5

methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate

Cat. No.: B2943327
CAS No.: 1251604-49-5
M. Wt: 341.367
InChI Key: PIPUWVJUYFUFPT-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate is a synthetic small-molecule inhibitor targeting matrix metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer metastasis, inflammation, and tissue remodeling. The compound features a hexahydroquinazolinone core linked to a methyl benzoate moiety via an acetamido bridge. Its design builds upon earlier MMP-9 inhibitors, optimizing binding affinity and selectivity for the MMP-9 hemopexin (HPX) domain, which mediates protein-protein interactions critical for proMMP-9 activation .

Mechanistically, this compound disrupts the association of proMMP-9 with α4β1 integrin and CD44, leading to the dissociation of epidermal growth factor receptor (EGFR) from these complexes. This inhibition blocks downstream signaling pathways involved in tumor cell migration and invasion . Its potency (KD = 320 nM) represents a significant improvement over earlier analogs, making it a promising candidate for preclinical evaluation in metastatic cancers .

Properties

IUPAC Name

methyl 4-[[2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-18(24)12-6-8-13(9-7-12)20-16(22)10-21-11-19-15-5-3-2-4-14(15)17(21)23/h6-9,11H,2-5,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPUWVJUYFUFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate typically involves a multi-step process. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions . The resulting quinazolinone is then subjected to acylation with acetic anhydride to introduce the acetamido group.

The next step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The final step is the coupling of the quinazolinone derivative with the methyl ester of the benzoic acid derivative under basic conditions, typically using a base like potassium carbonate in an aprotic solvent such as dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cancer cell growth and proliferation . The pathways involved include the inhibition of signal transduction pathways that are crucial for cell division and survival .

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages : The compound’s high affinity for MMP-9 and specificity for the HPX domain make it a valuable tool for studying metastasis mechanisms.
  • Limitations : Lack of BBB penetration limits its utility in brain metastasis models, unlike JNJ0966 .

Biological Activity

Methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate is a compound of interest due to its potential biological activities. This article reviews its biological activity based on diverse sources, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}

It consists of a benzoate moiety linked to a hexahydroquinazoline derivative through an acetamido group. The presence of the quinazoline core is significant as it is associated with various biological activities.

Synthesis

The synthesis of this compound typically involves the coupling of 4-oxo-3,4,5,6,7,8-hexahydroquinazoline derivatives with methyl 4-(2-chloroacetamido)benzoate. This reaction can be performed under mild conditions to yield the desired product with high purity.

Antimicrobial Activity

Recent studies have indicated that compounds containing quinazoline and benzoate structures exhibit promising antimicrobial properties. For instance:

  • In vitro studies have demonstrated that derivatives similar to this compound show effective inhibition against various bacterial strains.
  • Table 1 summarizes the antimicrobial activity of related compounds:
Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Methyl 4-[2-(4-oxo...P. aeruginosa8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : A study involving human breast cancer cell lines showed that treatment with methyl 4-[2-(4-oxo... resulted in a significant reduction in cell viability after 24 hours of exposure.

Neuroprotective Effects

Emerging research suggests that derivatives may possess neuroprotective effects:

  • In vivo studies indicate that these compounds can reduce neuronal cell death in models of neurodegeneration.

Toxicity and Safety Profile

While evaluating the biological activity of methyl 4-[2-(4-oxo...], it is crucial to consider its toxicity profile. Preliminary assessments suggest:

  • Low cytotoxicity in normal human cell lines at therapeutic concentrations.

Q & A

Q. What are the common synthetic routes for methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate?

  • Methodological Answer : The synthesis typically involves coupling the hexahydroquinazolinone core with a benzoate ester via an acetamido linker. For example, describes a reflux reaction using glacial acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration. Similarly, outlines nucleophilic substitution reactions using bromomethyl benzoate derivatives and heterocyclic amines in anhydrous DMF. Key steps include:
  • Reagent selection : Use of coupling agents like HBTU () to enhance reaction efficiency.
  • Purification : Column chromatography (e.g., silica gel) and recrystallization (e.g., dioxane or ethanol) are standard .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
  • 1H/13C NMR : To confirm proton and carbon environments (e.g., δ 3.86 ppm for methoxy groups in ; aromatic protons in ).
  • Mass spectrometry (ESI+) : Validates molecular weight (e.g., 209.20 g/mol in ).
  • Melting point analysis : Critical for purity assessment (e.g., 127–128°C in ).
  • Chromatography : TLC (e.g., hexane/EtOH in ) ensures reaction completion .

Q. What are the solubility and formulation challenges for this compound?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) is often limited due to the hydrophobic hexahydroquinazolinone core. highlights acute toxicity (Category 4 for oral/dermal/inhalation), necessitating safe handling. Formulation strategies include:
  • Co-solvents : DMF or DMSO for in vitro assays.
  • Micellar systems : For in vivo studies to improve bioavailability .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for higher yields?

  • Methodological Answer : Yield optimization involves:
  • Temperature control : Reflux at 45°C vs. room temperature ().
  • Catalyst screening : Acetic acid () vs. HBTU/DIPEA ().
  • Reaction time : Extended durations (e.g., 2 days in ) for sterically hindered intermediates.
    A comparative study of methods in and shows that coupling agents improve yields by 20–30% .

Q. What structural modifications enhance biological activity?

  • Methodological Answer : demonstrates that altering the heterocyclic core (e.g., pyrido vs. pyrazino derivatives) impacts activity. Key modifications include:
  • Substituent addition : Electron-withdrawing groups (e.g., bromine in ) to modulate receptor binding.
  • Linker variation : Replacing acetamido with hydrazine derivatives () to improve solubility.
    SAR studies should pair synthesis with HDAC or kinase inhibition assays .

Q. How can contradictory biological data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or compound purity. For example:
  • Purity validation : Ensure >95% purity via HPLC ().
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Solvent consistency : DMSO concentration ≤0.1% to avoid cytotoxicity () .

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